Lodoxamide ethyl

Allergy Mast cell biology In vivo pharmacology

Researchers investigating systemic mast cell stabilization or GPR35 pharmacology require Lodoxamide ethyl—not cromolyn or nedocromil. This orally bioavailable diethyl ester prodrug delivers 2,500-fold superior in vivo potency vs. disodium cromoglycate and 25-fold vs. nedocromil, ensuring robust efficacy at lower doses and an improved signal-to-noise ratio. It uniquely acts as a high-potency, cross-species GPR35 agonist, enabling translational IBD models from in vitro to rodent. Secure this non-interchangeable, high-purity chemical probe for convenient systemic dosing in chronic disease studies.

Molecular Formula C15H14ClN3O6
Molecular Weight 367.74 g/mol
CAS No. 53882-13-6
Cat. No. B104599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLodoxamide ethyl
CAS53882-13-6
SynonymsLodoxamide Ethyl;  Diethyl N,N’-(2-chloro-5-cyano-m-phenylene)dioxamate;  U 42718;  2,2’-[(2-Chloro-5-cyano-1,3-phenylene)diimino]bis[2-oxoacetic Acid Diethyl Ester; 
Molecular FormulaC15H14ClN3O6
Molecular Weight367.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC(=CC(=C1Cl)NC(=O)C(=O)OCC)C#N
InChIInChI=1S/C15H14ClN3O6/c1-3-24-14(22)12(20)18-9-5-8(7-17)6-10(11(9)16)19-13(21)15(23)25-4-2/h5-6H,3-4H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyBNTAPIYHWPPFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lodoxamide Ethyl (CAS 53882-13-6): An Orally Active Mast Cell Stabilizer with a Differentiated Activity Profile


Lodoxamide ethyl, also known as diethyl lodoxamide, is a synthetic compound belonging to the class of mast cell stabilizers. It is the diethyl ester prodrug form of lodoxamide tromethamine [1]. Its primary mechanism involves the inhibition of mediator release, such as histamine, from mast cells [2]. A key differentiating characteristic is its oral bioavailability, which contrasts with the primarily topical or inhaled administration of many in-class analogs [3]. This feature enables its investigation in systemic allergic and inflammatory conditions beyond localized ocular or pulmonary diseases [4].

Why Substitution with Other Mast Cell Stabilizers is Not Equivalent: The Case for Lodoxamide Ethyl


Generic substitution among mast cell stabilizers is not straightforward due to significant differences in potency, route of administration, and molecular targets. Lodoxamide ethyl distinguishes itself through its oral bioavailability, which enables systemic exposure and activity in models of inflammatory bowel disease (IBD), a property not shared by many of its topically-administered analogs [1]. Furthermore, its activity as a high-potency, cross-species agonist of the GPR35 receptor provides a distinct and quantifiable pharmacodynamic differentiator compared to compounds like cromolyn and nedocromil, which have modest potency at this target [2]. The quantitative evidence below demonstrates these critical points of differentiation, highlighting why lodoxamide ethyl cannot be assumed to be functionally interchangeable with other mast cell stabilizers for specific research applications [3].

Quantifiable Differentiation of Lodoxamide Ethyl: Head-to-Head Comparisons with Key Analogs


Superior In Vivo Potency in Rat Passive Cutaneous Anaphylaxis Model Compared to Disodium Cromoglycate

Lodoxamide tromethamine (LT), the active form of lodoxamide ethyl, exhibits dramatically higher in vivo potency than its direct analog disodium cromoglycate (DSCG). In a rat passive cutaneous anaphylaxis (PCA) model, LT demonstrated an ID50 of 0.001 mg/kg, which is 2,500-fold lower (i.e., more potent) than that required for DSCG [1].

Allergy Mast cell biology In vivo pharmacology

Enhanced In Vivo Efficacy in Rat Conjunctival Hypersensitivity Model Relative to Nedocromil Sodium

In a direct comparison using a rat model of conjunctival immediate hypersensitivity, lodoxamide was found to be 25 times more potent than nedocromil sodium, with the potency difference ranging from 7 to 200 times depending on the specific condition [1].

Ophthalmology Allergy Topical drug delivery

High Potency and Cross-Species GPR35 Agonism: A Unique Pharmacodynamic Signature

Lodoxamide is a high-potency agonist of the GPR35 receptor, with a pEC50 value of 6.70. This contrasts sharply with the modest potency of other mast cell stabilizers like cromolyn disodium and nedocromil sodium at this target. Critically, lodoxamide displays equivalent high potency at both human and rat GPR35 orthologs, a feature not shared by other known agonists, making it a superior tool for translational research [1][2]. Diethyl-lodoxamide (lodoxamide ethyl) activates GPR35 in humans, mice, and rats with similar EC50 values and demonstrates superior efficacy to 5-ASA in a mouse model of IBD at a 10-fold lower dose [2].

GPCR pharmacology Inflammatory bowel disease Target validation

Earlier Onset of Clinical Efficacy Compared to NAAGA in Human Allergic Conjunctivitis

In a clinical study directly comparing lodoxamide tromethamine and N-acetyl-aspartyl glutamic acid (NAAGA) for the treatment of allergic conjunctivitis, a significant difference in the speed of clinical improvement was observed. At day 28 of treatment, 86% of lodoxamide-treated patients considered they had improved, compared to only 49% of NAAGA-treated patients [1]. This trend of superiority in patient evaluation was also sustained at day 42 [1]. Another study in vernal keratoconjunctivitis (VKC) found lodoxamide 0.1% to be clinically more effective than NAAGA 6%, with statistically significant improvements in signs like corneal staining and symptoms like itching and tearing observed as early as day 7 and persisting through day 60 [2].

Clinical trial Ophthalmology Mast cell stabilizer

Superior Long-Term Symptom Control in Vernal Keratoconjunctivitis (VKC) Compared to Levocabastine

In a 3-month, triple-masked clinical trial comparing lodoxamide 0.1% ophthalmic solution with levocabastine 0.05% ophthalmic suspension in patients with vernal keratoconjunctivitis (VKC), lodoxamide demonstrated significantly greater overall improvement from baseline [1]. While both treatments provided relief, the superiority of lodoxamide was evident in the Physician's Clinical Judgement Scale at months 2 and 3, and in the Patient's Overall Judgement Scale at months 1, 2, and 3. Lodoxamide also provided significantly better relief for specific symptoms including conjunctival discharge, photophobia, lacrimation (at months 1, 2, and 3), and itching (at months 2 and 3) [1].

Clinical trial Ophthalmology Chronic allergy

Oral Bioavailability Enables Systemic Activity in Inflammatory Bowel Disease Models, a Property Not Shared by Topical Analogs

Lodoxamide ethyl is distinguished from many mast cell stabilizers by its oral activity [1]. This oral bioavailability enables systemic effects, which has been demonstrated in a mouse model of dextran sulfate sodium (DSS)-induced colitis, a model for inflammatory bowel disease (IBD) [2]. In this model, oral administration of diethyl-lodoxamide at 20 mg/kg attenuated disease symptoms, including colon shortening, with an efficacy that was superior to the standard-of-care drug 5-ASA administered at a 10-fold higher dose of 200 mg/kg [2]. This contrasts with compounds like cromolyn sodium, which is not orally bioavailable and is restricted to topical use [1].

Oral drug delivery Inflammatory bowel disease Translational research

Primary Research and Industrial Application Scenarios for Lodoxamide Ethyl


Potent Inhibition of Mast Cell Degranulation in Preclinical Hypersensitivity Models

Researchers investigating immediate hypersensitivity reactions in animal models, such as passive cutaneous anaphylaxis (PCA) or allergic conjunctivitis, will find lodoxamide ethyl to be a superior pharmacological tool. Its documented 2,500-fold greater in vivo potency compared to disodium cromoglycate [5] and 25-fold greater potency than nedocromil sodium [6] allows for the use of lower doses, which can minimize potential off-target effects and improve the signal-to-noise ratio in efficacy studies. Its oral activity also enables convenient systemic dosing [5].

Investigating GPR35 Receptor Biology and Inflammatory Bowel Disease (IBD)

Lodoxamide ethyl is the preferred chemical probe for studies focused on GPR35 receptor pharmacology. Its unique profile as a high-potency, cross-species agonist [5] overcomes limitations of other ligands, facilitating translational research from in vitro assays to rodent models. This makes it especially valuable for target validation studies in inflammatory bowel disease, where it has demonstrated superior in vivo efficacy to 5-ASA in a mouse colitis model [6]. The compound's oral bioavailability is essential for these chronic dosing studies.

Development and Validation of Novel Ophthalmic Formulations for Allergic Conjunctivitis

In the pharmaceutical and CRO sectors focused on ocular drug delivery, lodoxamide tromethamine (the active form of the ethyl prodrug) serves as a benchmark comparator standard. Its clinical track record of earlier and sustained symptom control in severe forms of allergic conjunctivitis like VKC, as demonstrated against NAAGA and levocabastine [5][6], provides a high bar for novel candidate formulations to exceed. Lodoxamide's well-characterized clinical profile makes it an ideal reference drug in comparative efficacy and safety trials for new ophthalmic anti-allergic agents.

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